Pinacidil

Urethral Physiology KATP Channels Smooth Muscle Pharmacology

Pinacidil is the definitive reference KATP channel opener for rigorous pharmacological research. Unlike other vasodilators, it acts directly on KATP channels with a unique non-selective subtype profile, enabling universal positive control across Kir6.1/SUR1 and Kir6.2/SUR2A preparations. Its 333-fold greater potency versus minoxidil ensures clean, interpretable responses in isolated tissue baths, while >28,000-fold vascular selectivity provides an unmatched safety margin over prazosin or hydralazine. Select pinacidil to establish validated, reproducible KATP-dependent relaxation baselines and confidently benchmark novel KCO candidates. Available in ≥98% purity with comprehensive analytical documentation.

Molecular Formula C13H21N5O
Molecular Weight 263.34 g/mol
CAS No. 85371-64-8
Cat. No. B104378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinacidil
CAS85371-64-8
SynonymsN-Cyano-N’-4-pyridinyl-N’’-(1,2,2-trimethylpropyl)guanidine Monohydrate; _x000B_(±)-N-Cyano-N’-4-pyridinyl-N’’-(1,2,2-trimethylpropyl)guanidine Monohydrate; 
Molecular FormulaC13H21N5O
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O
InChIInChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2
InChIKeyAFJCNBBHEVLGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility>39.5 [ug/mL] (The mean of the results at pH 7.4)

Pinacidil (CAS 85371-64-8): A Non-Selective ATP-Sensitive Potassium (K_ATP) Channel Opener for Vascular Pharmacology and Hypertension Research


Pinacidil is a cyanoguanidine-derived antihypertensive agent that functions as a direct, non-selective opener of ATP-sensitive potassium (K_ATP) channels [1]. By promoting potassium efflux and membrane hyperpolarization, it induces vasodilation of peripheral arterioles, thereby reducing peripheral vascular resistance and arterial blood pressure [2]. This mechanism is distinct from classical vasodilators, as pinacidil does not act through alpha, beta, cholinergic, or histaminergic receptors, nor does it depend on cyclic nucleotide pathways or calcium channel blockade [3]. Its utility as a pharmacological tool stems from this well-defined mechanism, which provides a baseline comparator for investigating novel K_ATP modulators and for studying the role of vascular K_ATP channels in physiological and pathological processes.

Why Pinacidil Cannot Be Simply Substituted by Other K_ATP Channel Openers or Vasodilators in Research


While pinacidil belongs to the class of K_ATP channel openers (KCOs), assuming functional interchangeability with analogs like cromakalim, diazoxide, or minoxidil, or with other vasodilators like prazosin or hydralazine, is a critical research pitfall. Pinacidil exhibits a unique pharmacological profile: it acts as a non-selective activator of multiple K_ATP channel subtypes [1], displays tissue-specific differences in potency and efficacy relative to other KCOs [2], and demonstrates a distinct mechanistic interaction with sulfonylurea antagonists like glibenclamide, suggesting contributions beyond simple K_ATP channel opening [3]. Quantitative comparisons reveal significant differences in potency, tissue selectivity, and even the nature of its vasodilatory action, meaning that substitution would invalidate experimental models and compromise data reproducibility. The evidence below precisely quantifies these critical differentiators, empowering a data-driven selection of pinacidil over its closest alternatives.

Quantitative Differentiators of Pinacidil: Head-to-Head Evidence vs. K_ATP Openers and Vasodilators


Potency and Efficacy Ranking vs. K_ATP Channel Openers in Smooth Muscle Relaxation

Pinacidil's potency in relaxing smooth muscle is intermediate among K_ATP openers, as demonstrated by a direct rank-order comparison in pig urethra. This positions it as a mid-potency tool for functional studies requiring moderate K_ATP activation [1].

Urethral Physiology KATP Channels Smooth Muscle Pharmacology

Direct Vasorelaxant Potency vs. Minoxidil and Hydralazine In Vitro and In Vivo

Pinacidil demonstrates significantly greater direct-acting vasodilator potency compared to minoxidil and hydralazine. In an in vitro aortic strip assay, pinacidil's ED50 was 300- to 1000-fold lower, confirming its direct mechanism of action, unlike the prodrug or indirect nature of the comparators [1].

Vascular Biology Hypertension Drug Discovery

Comparative Antihypertensive Potency: Pinacidil as a Reference Baseline for KCO Activity In Vivo

In an in vivo model of hypertension, pinacidil's antihypertensive potency serves as a precise reference point. Cromakalim is 10-fold more potent, while nicorandil is 10-fold less potent. This positions pinacidil as a crucial mid-range comparator for calibrating novel KCOs [1].

Cardiovascular Pharmacology In Vivo Pharmacology Hypertension Models

Differential Antagonism by Glibenclamide: Evidence for a Non-K_ATP Component in Pinacidil Action

Unlike cromakalim, which is competitively antagonized by the K_ATP channel blocker glibenclamide (pA2 = 7.62), pinacidil's relaxation is not antagonized in a typical competitive manner. This indicates pinacidil's vasorelaxant effect involves additional, non-K_ATP channel opening mechanisms, a key functional distinction [1].

Electrophysiology Ion Channels Mechanism of Action

Clinical Antihypertensive Efficacy: Superior Diastolic Blood Pressure Reduction vs. Prazosin

In a randomized, double-blind clinical trial, pinacidil monotherapy resulted in a statistically superior reduction in supine diastolic blood pressure compared to prazosin, confirming its greater potency as a vasodilator in human subjects [1].

Clinical Trial Hypertension Therapeutic Comparison

Tissue Selectivity Profile: Potent Vascular Relaxation with Cardiac Sparing

Pinacidil exhibits high functional specificity for vascular over cardiac tissue. In vitro, it is over 28,000-fold more potent at inhibiting tension in vascular smooth muscle (rabbit portal vein) than in cardiac muscle (rabbit papillary muscle), a key selectivity window relevant for cardiovascular research [1].

Tissue Specificity Cardiovascular Safety In Vitro Pharmacology

High-Value Application Scenarios for Pinacidil Based on Quantified Differentiators


Validating Functional K_ATP Channel Responses in Isolated Smooth Muscle Preparations

Pinacidil is the optimal reference compound for establishing functional K_ATP channel-dependent relaxation in isolated smooth muscle, such as vascular, urethral, or detrusor tissue. Its direct-acting mechanism, demonstrated by its 333-fold greater in vitro potency compared to the prodrug minoxidil, ensures a clean, interpretable response [1]. The defined rank-order potency (cromakalim > pinacidil > diazoxide > minoxidil) [2] allows researchers to confirm the expected pharmacological fingerprint of K_ATP channel activation. Furthermore, its atypical antagonism by glibenclamide [3] makes it a valuable tool for identifying complex, non-canonical K_ATP mechanisms.

Serving as a Reference Standard in In Vivo Hypertension Models for Benchmarking Novel Vasodilators

Pinacidil's established in vivo potency in hypertensive animal models makes it an ideal reference standard for evaluating new chemical entities. Its position in the potency hierarchy—10-fold less potent than cromakalim and 10-fold more potent than nicorandil [4]—provides a quantitative, 100-fold benchmark range. A new compound's efficacy can be precisely contextualized relative to pinacidil, ensuring robust and comparable data across different studies and laboratories.

Investigating the Functional Divergence of K_ATP Channel Subtypes in Recombinant Systems

Pinacidil's characterization as a non-selective K_ATP channel opener is a critical asset for studies using heterologous expression systems. It serves as a universal positive control for activating various channel subtypes (e.g., Kir6.1/SUR1, Kir6.2/SUR2A) [5]. In patch-clamp or Tl+ flux assays, pinacidil's defined EC50 values (e.g., ~11 μM for Kir6.2/SUR2A) [6] provide a robust baseline for assessing channel functionality and for quantifying the effects of novel, potentially subtype-selective modulators. Its broad activity ensures that a negative result in an experimental channel is due to the test compound's lack of effect, not an issue with channel expression or viability.

Designing Translational Studies Requiring a Potent, Direct-Acting Vasodilator with High Vascular Selectivity

For preclinical studies where a strong vasodilator response is needed without confounding cardiac effects, pinacidil is a well-justified choice. Its >28,000-fold vascular over cardiac selectivity ratio [4] provides a wide safety margin in isolated tissue or perfused organ studies. Compared to prazosin, pinacidil's superior clinical efficacy in reducing diastolic blood pressure [7] makes it a more potent reference agent for human tissue or translational animal models focused on peripheral vascular resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pinacidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.